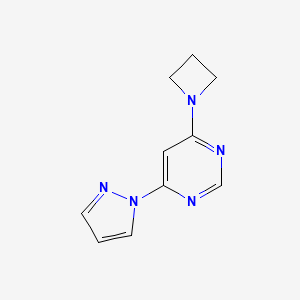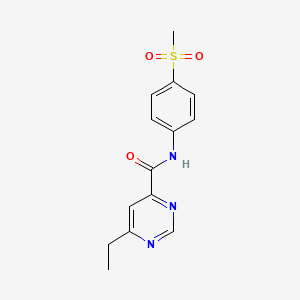![molecular formula C11H14N6S B15115074 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B15115074.png)
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is an organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with piperazine and pyrimidine derivatives. One common method includes the following steps:
Formation of 3-Methyl-1,2,4-thiadiazole: This can be synthesized by reacting thiosemicarbazide with methyl isothiocyanate under reflux conditions.
Coupling with Piperazine: The 3-methyl-1,2,4-thiadiazole is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.
Addition of Pyrimidine Ring: Finally, the piperazine-thiadiazole intermediate is coupled with a pyrimidine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole or piperazine rings.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known for its ability to cross cellular membranes and interact with enzymes and receptors. This compound may inhibit specific enzymes or bind to receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their use in pharmaceuticals.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry.
特性
分子式 |
C11H14N6S |
|---|---|
分子量 |
262.34 g/mol |
IUPAC名 |
3-methyl-5-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H14N6S/c1-9-14-11(18-15-9)17-7-5-16(6-8-17)10-12-3-2-4-13-10/h2-4H,5-8H2,1H3 |
InChIキー |
RNUVXXNUQKNRQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114992.png)
![N-[(3,5-difluorophenyl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114999.png)
![2-[4-(3-Bromophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B15115000.png)
![N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B15115004.png)

![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15115027.png)
![N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115038.png)
![5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15115044.png)

![4-Methoxy-1-methyl-5-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B15115049.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115055.png)

![2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115060.png)
![Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate](/img/structure/B15115064.png)
